molecular formula C10H10BrF3O B8414495 1-(4-Bromophenyl)-4,4,4-trifluorobutan-1-ol

1-(4-Bromophenyl)-4,4,4-trifluorobutan-1-ol

Cat. No. B8414495
M. Wt: 283.08 g/mol
InChI Key: HYXHHBIMVVHLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-4,4,4-trifluorobutan-1-ol is a useful research compound. Its molecular formula is C10H10BrF3O and its molecular weight is 283.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromophenyl)-4,4,4-trifluorobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-4,4,4-trifluorobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Bromophenyl)-4,4,4-trifluorobutan-1-ol

Molecular Formula

C10H10BrF3O

Molecular Weight

283.08 g/mol

IUPAC Name

1-(4-bromophenyl)-4,4,4-trifluorobutan-1-ol

InChI

InChI=1S/C10H10BrF3O/c11-8-3-1-7(2-4-8)9(15)5-6-10(12,13)14/h1-4,9,15H,5-6H2

InChI Key

HYXHHBIMVVHLSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCC(F)(F)F)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4,4,4-trifluorobutanoic acid (1.0 g), oxalyl dichloride (0.820 mL) and bromobenzene (3.71 mL) was added DMF (0.008 mL), and the mixture was stirred at room temperature for 2 hr. To the reaction mixture was added aluminum chloride (1.408 g) at 0° C., and the mixture was stirred at room temperature for 3 hr. To the reaction mixture was added water at 0° C., the mixture was extracted with ethyl acetate, and the extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. To a mixture of the residue, ethanol (15 mL) and THF (5 mL) was added sodium borohydride (0.266 g) at 0° C., and the mixture was stirred at room temperature for 2 hr. To the reaction mixture was added water at 0° C., the mixture was extracted with ethyl acetate, and the extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (1.49 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step One
Quantity
3.71 mL
Type
reactant
Reaction Step One
Quantity
1.408 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0.008 mL
Type
solvent
Reaction Step Four

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